二叔丁基 2-(羟甲基)哌嗪-1,4-二羧酸酯

描述

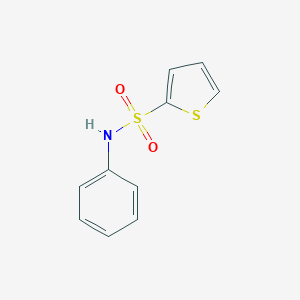

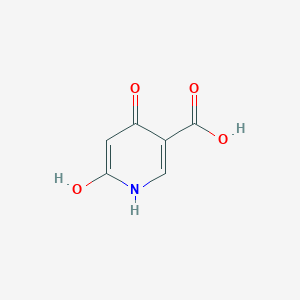

Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H28N2O5 . It is a derivative of N-Boc piperazine . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The molecular structure of Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is characterized by the presence of a piperazine ring, which is a heterocyclic amine, with two tert-butyl dicarboxylate groups attached to it . The InChI code for this compound is 1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 .Physical And Chemical Properties Analysis

Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a solid at room temperature . The molecular weight of this compound is 316.4 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.科学研究应用

Drug Discovery and Medicinal Chemistry

Piperazine derivatives are a cornerstone in medicinal chemistry due to their prevalence in pharmacological agents. The structural motif of piperazine is found in many drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound can serve as a versatile intermediate in the synthesis of such drugs, where the Boc (tert-butyloxycarbonyl) groups protect the nitrogen atoms during the reaction steps.

Asymmetric Synthesis

The chiral nature of certain derivatives of 1,4-Bis(Boc)-2-piperazinemethanol makes them valuable in asymmetric synthesis . They can be used to induce chirality in the synthesis of complex molecules, which is crucial for creating pharmaceuticals that interact in a specific manner with biological systems.

Organocatalysis

In the field of green chemistry, organocatalysts are preferred over metal catalysts due to their non-toxic and environmentally benign nature. Piperazine derivatives can act as organocatalysts, facilitating reactions under milder conditions and with less environmental impact .

C–H Functionalization

Recent advances in synthetic chemistry have highlighted the importance of C–H functionalization, and piperazine derivatives are at the forefront of this research. The compound can be used in methods that functionalize the carbon atoms of the piperazine ring, thus expanding the structural diversity of piperazine-containing molecules .

Heterocyclic Chemistry

Heterocycles are fundamental structures in many pharmaceuticals. The compound’s two nitrogen atoms improve pharmacological profiles by serving as hydrogen bond donors/acceptors, which enhances interactions with biological receptors and increases water solubility and bioavailability .

Photoredox Catalysis

In photoredox catalysis, piperazine derivatives can participate in reactions that are induced by light. This application is particularly useful in the synthesis of complex organic molecules, where precise control over the reaction is necessary .

Polymer Chemistry

The compound can be used in the synthesis of functionalized polymers. Its reactive sites allow for the attachment of various side chains, which can impart desired properties to the resulting polymers .

Bioconjugation

Bioconjugation involves attaching a biomolecule to another molecule, which can be a drug, a dye, or a polymer. The compound’s protected amine groups can be deprotected and then used to link to biomolecules, which is useful in drug delivery systems and diagnostic applications .

安全和危害

The safety information for Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper precautions should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

It’s worth noting that piperazine derivatives are often found in biologically active compounds, including several marketed blockbuster drugs . They are known to interact with a wide range of targets, contributing to their diverse biological and pharmaceutical activity .

Mode of Action

Piperazine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activity .

Pharmacokinetics

Piperazine derivatives are generally known for their good bioavailability .

Result of Action

Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of piperazine derivatives .

属性

IUPAC Name |

ditert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCFQKQBPSGAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627687 | |

| Record name | Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

CAS RN |

143540-05-0 | |

| Record name | Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)

![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)